3,6-Dibromo-2,7-dichloro-1,8-naphthyridine
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Overview
Description
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine: is a heterocyclic compound with the molecular formula C8H2Br2Cl2N2 and a molecular weight of 356.83 g/mol . This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two nitrogen atoms. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,8-naphthyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form naphthyridine oxides or reduction reactions to yield naphthyridine derivatives with reduced halogen content.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Naphthyridine oxides or reduced naphthyridine derivatives.
- Coupled products with aryl or alkyl groups attached to the naphthyridine core .
Scientific Research Applications
Chemistry:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted naphthyridines, which are valuable in medicinal chemistry .
Biology and Medicine:
In medicinal chemistry, naphthyridine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The halogenated naphthyridines, including this compound, are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry:
The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects . The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards the targets .
Comparison with Similar Compounds
- 3,6-Dibromo-1,8-naphthyridine
- 2,7-Dichloro-1,8-naphthyridine
- 3,6-Dichloro-1,8-naphthyridine
- 2,7-Dibromo-1,8-naphthyridine
Comparison:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties compared to its analogs. The combination of these halogens enhances its reactivity and makes it a versatile intermediate for various chemical transformations . In contrast, compounds with only bromine or chlorine atoms may exhibit different reactivity patterns and biological activities .
Properties
Molecular Formula |
C8H2Br2Cl2N2 |
---|---|
Molecular Weight |
356.83 g/mol |
IUPAC Name |
3,6-dibromo-2,7-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H |
InChI Key |
ZUXWTYNDTSJSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC(=C1Br)Cl)Cl)Br |
Origin of Product |
United States |
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